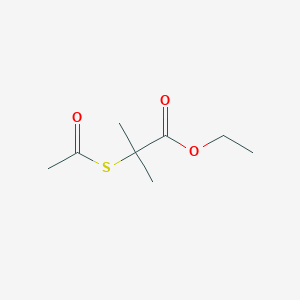

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

Übersicht

Beschreibung

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is an organic compound with the molecular formula C8H14O3S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropionic acid ethyl ester backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester typically involves the esterification of 2-methylpropionic acid with ethanol in the presence of a catalyst, followed by the introduction of the acetylsulfanyl group. The reaction conditions often include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes:

Raw Materials: 2-methylpropionic acid, ethanol, acetyl chloride, and a suitable catalyst

Reaction Conditions: Controlled temperature and pressure to ensure high purity and yield

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the acetylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Thiol derivatives

Substitution: Various substituted esters

Wissenschaftliche Forschungsanwendungen

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular proteins and enzymes, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Mercapto-2-methylpropionic acid ethyl ester

- 2-Methyl-1-hydroxypropane-2-thiol

- Tetramethyl-3,4-dithia-adipic acid diethyl ester

Uniqueness

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity

Biologische Aktivität

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester, also known as Ethyl 2-mercapto-2-methylpropionate, is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its clear to pale yellow liquid form and is recognized for its distinctive meaty and fruity aroma when diluted. It has garnered attention for its potential biological activities and interactions with various biomolecules.

The biological activity of this compound is primarily linked to its role as a flavoring agent in food products. However, recent studies have begun to explore its pharmacological properties, indicating potential therapeutic applications. The compound's mechanism of action involves interactions with cellular components that may influence metabolic pathways.

Pharmacokinetics

Ethyl 2-mercapto-2-methylpropionate is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use in food products, suggesting minimal safety concerns at current levels of intake. Its absorption and distribution in biological systems are still under investigation, but preliminary data suggest it may have a favorable profile for bioavailability.

Anticancer Activity

Recent research highlights the compound's potential anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), various concentrations of isolated compounds derived from related structures demonstrated significant cytotoxic effects. For instance, isolated compounds exhibited an IC₅₀ of 25 µM after 48 hours of treatment, indicating their potential as therapeutic agents against cancer cells .

Case Studies

- Anticancer Studies : A study evaluated the anticancer activity of extracts containing similar sulfur-containing compounds against MCF-7 cells. The crude extract showed a dose-dependent response, achieving a maximum inhibition of 78.6% at a concentration of 500 µg/mL .

- Flavoring Agent Applications : As a flavoring agent, the compound has been used in various food products, including wines and cheeses. Its sensory properties contribute to the overall flavor profile, which has been studied in the context of consumer preferences and sensory evaluation .

Summary of Key Findings

Future Research Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for investigation include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with cancer cells.

- Pharmacological Applications : Exploring therapeutic uses beyond flavoring, particularly in oncology.

- Toxicological Assessments : Comprehensive studies to confirm safety profiles in various applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-acetylsulfanyl-2-methylpropionic acid ethyl ester, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via esterification or thioacetylation reactions. For example, thiol-containing precursors (e.g., 2-mercapto-2-methylpropionic acid) may react with acetylating agents under anhydrous conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) can be verified using HPLC with UV detection at 254 nm, as described for structurally related esters .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the ester and acetylthio groups. Key signals include the methyl protons (δ 1.2–1.4 ppm for ethyl ester) and acetyl carbonyl (δ ~170 ppm).

- GC-MS : Useful for detecting volatile impurities and verifying molecular ion peaks (e.g., m/z 180.22 for the parent ion) .

- FT-IR : Peaks at ~1730 cm (ester C=O) and 2550 cm (S-H stretch, if unreacted thiols remain) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or acetylthio groups.

- Light Sensitivity : Protect from UV light to avoid photodegradation, as seen in related sulfur-containing esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., rotational barriers in the acetylthio group).

- Isotopic Labeling : H or C labeling of the methyl or ester groups can clarify ambiguous signals.

- Complementary Techniques : Pair NMR with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .

Q. What experimental designs are recommended for assessing the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol reactivity.

- Cellular Uptake : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization via confocal microscopy.

- Dose-Response : Optimize concentrations (0.1–100 µM) in cytotoxicity assays (MTT or LDH release) to identify therapeutic windows .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Modular Synthesis : Vary substituents (e.g., alkyl chains on the ester or acetylthio groups) via parallel synthesis.

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with bioactivity data.

- Crystallography : Compare binding modes in enzyme co-crystal structures .

Q. What methodologies are suitable for assessing the environmental impact or ecotoxicity of this compound?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 211 (Daphnia magna acute toxicity).

- Metabolite Tracking : Use LC-MS/MS to identify degradation products in simulated wastewater.

- Bioaccumulation : Measure logK (octanol-water partition coefficient) to predict environmental persistence .

Q. How can degradation pathways be elucidated under oxidative or hydrolytic conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to HO (oxidative) or acidic/basic buffers (hydrolytic) at elevated temperatures.

- Kinetic Studies : Monitor degradation rates via HPLC and identify intermediates using high-resolution MS (Q-TOF).

- Mechanistic Probes : Isotope-labeling (O in ester groups) to trace hydrolysis pathways .

Eigenschaften

IUPAC Name |

ethyl 2-acetylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIAHXSWNHKUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151713-51-7 | |

| Record name | ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.